molecular formula C9H17NO B072063 N-Cyclohexylpropanamide CAS No. 1126-56-3

N-Cyclohexylpropanamide

Cat. No.: B072063
CAS No.: 1126-56-3
M. Wt: 155.24 g/mol
InChI Key: OSLMDZTZEPAYCP-UHFFFAOYSA-N
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Description

N-Cyclohexylpropanamide is an organic compound with the molecular formula C₉H₁₇NO. It is characterized by a cyclohexyl group attached to the nitrogen atom of a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclohexylpropanamide can be synthesized through the reaction of propionic acid with cyclohexylamine. The reaction typically involves the formation of an intermediate propionyl chloride, which then reacts with cyclohexylamine to yield this compound. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the formation of propionyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Cyclohexylpropanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohexylpropanamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as selective inhibitors of certain enzymes, such as N-palmitoylethanolamine hydrolase. This inhibition can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • Cyclohexyl hexadecanoate
  • Cyclohexylamine
  • Cyclohexylpropanoic acid

Comparison: N-Cyclohexylpropanamide is unique due to its amide functional group, which imparts distinct chemical reactivity compared to similar compounds like cyclohexyl hexadecanoate (an ester) and cyclohexylamine (an amine). The presence of the amide group allows for specific interactions with biological targets and enables diverse chemical transformations.

Properties

IUPAC Name

N-cyclohexylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLMDZTZEPAYCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284048
Record name N-Cyclohexylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126-56-3
Record name Propanamide, N-cyclohexyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Cyclohexylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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